

An In-Depth Technical Guide to the Akt Signaling Pathway in Insulin Resistance

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Akt1/2 kinase inhibitor*

Cat. No.: *B12062303*

[Get Quote](#)

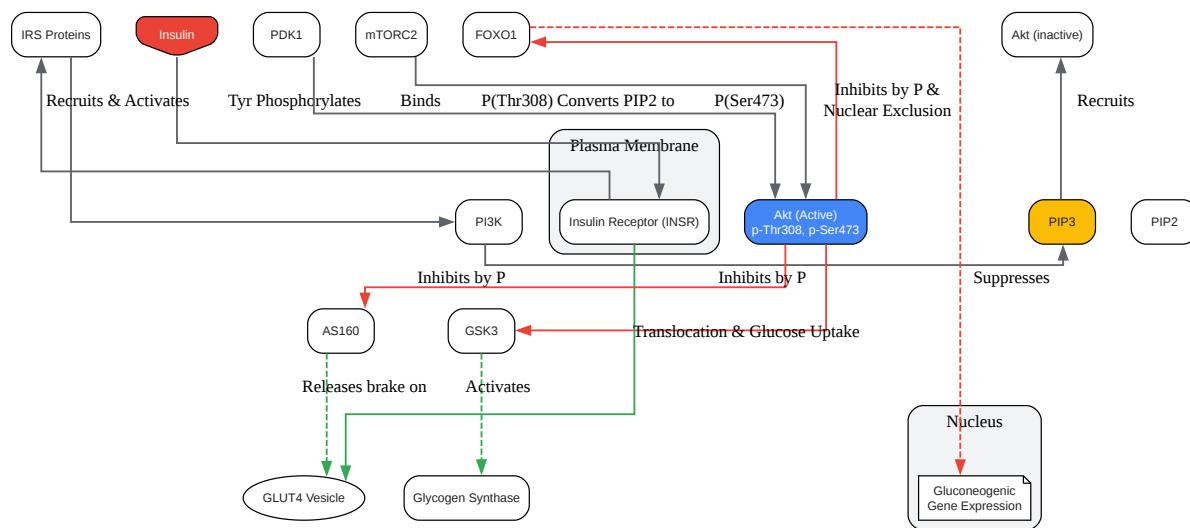
For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), stands as a critical nexus in the insulin signaling cascade. Its proper functioning is indispensable for maintaining glucose homeostasis. In metabolic target tissues such as skeletal muscle, adipose tissue, and the liver, insulin-stimulated activation of the Phosphoinositide 3-Kinase (PI3K)/Akt pathway orchestrates the primary anabolic and glucose-lowering effects of insulin. This includes promoting glucose uptake, stimulating glycogen synthesis, and suppressing hepatic glucose production. Insulin resistance, a hallmark of type 2 diabetes and the metabolic syndrome, is fundamentally characterized by a blunted cellular response to insulin. At the molecular level, this often translates to impaired activation and signaling through the Akt pathway. This guide provides a detailed examination of the Akt signaling network, dissects the molecular lesions within this pathway that precipitate insulin resistance, and presents robust experimental methodologies for its investigation. We will explore the intricate mechanisms of pathway activation, the specific roles of Akt isoforms, the impact of negative regulatory phosphatases, and the deleterious influence of chronic inflammation and endoplasmic reticulum stress. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and therapeutically target the Akt pathway in the context of metabolic disease.

Part 1: The Central Role of Akt in Canonical Insulin Signaling

Insulin exerts its profound metabolic effects by initiating a complex and exquisitely regulated signaling cascade. Upon binding to its cell surface receptor, the insulin receptor (INSR) undergoes a conformational change, leading to the autophosphorylation of tyrosine residues on its intracellular β -subunits.^{[1][2]} This event creates docking sites for insulin receptor substrate (IRS) proteins, which are subsequently tyrosine-phosphorylated by the activated receptor kinase.^{[2][3][4]}


Mechanism of Akt Activation

Phosphorylated IRS proteins serve as scaffolds for the recruitment and activation of Class IA PI3K.^[3] PI3K is a heterodimeric enzyme that, upon activation, phosphorylates the membrane lipid phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).^{[2][5][6]} The accumulation of PIP3 at the plasma membrane is the critical event for the recruitment of Akt.

Akt possesses a pleckstrin homology (PH) domain that binds with high affinity to PIP3, causing Akt to translocate from the cytosol to the plasma membrane.^[5] This translocation brings Akt into proximity with its activating kinases. Full activation of Akt requires a dual phosphorylation event:

- Phosphorylation at Threonine 308 (Thr308) in the activation loop by phosphoinositide-dependent kinase 1 (PDK1).^[5]
- Phosphorylation at Serine 473 (Ser473) in the C-terminal hydrophobic motif by the mechanistic target of rapamycin complex 2 (mTORC2).^[7]

Once doubly phosphorylated, Akt is fully active and dissociates from the membrane to phosphorylate a wide array of downstream substrates throughout the cell.

[Click to download full resolution via product page](#)

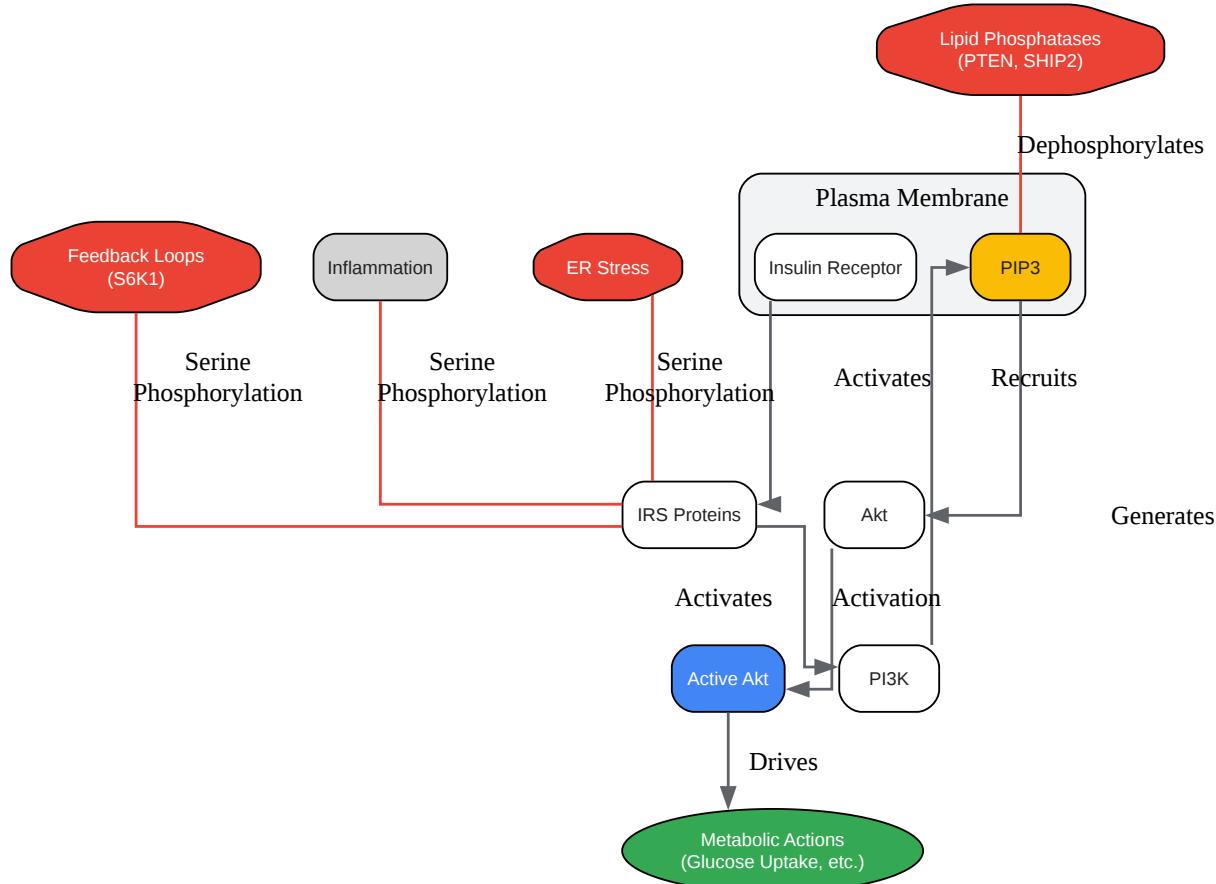
Caption: Canonical insulin-Akt signaling pathway leading to key metabolic outcomes.

Downstream Metabolic Actions of Akt

Activated Akt is a master regulator of metabolism, primarily through the phosphorylation and subsequent inhibition or activation of key regulatory proteins.

- Glucose Transport: In muscle and fat cells, Akt phosphorylates AS160 (Akt substrate of 160 kDa), also known as TBC1D4.[\[5\]](#) This phosphorylation inhibits the Rab-GAP activity of AS160, "releasing the brakes" on GLUT4-containing storage vesicles (GSVs). This allows GSVs to translocate to, dock, and fuse with the plasma membrane, thereby increasing the number of glucose transporters at the cell surface and facilitating glucose uptake from the bloodstream.[\[2\]](#)[\[3\]](#)[\[5\]](#)
- Glycogen Synthesis: Akt phosphorylates and inactivates glycogen synthase kinase 3 (GSK3).[\[8\]](#)[\[9\]](#) In its active state, GSK3 phosphorylates and inhibits glycogen synthase. Therefore, by inhibiting GSK3, Akt leads to the dephosphorylation and activation of glycogen synthase, promoting the storage of glucose as glycogen, primarily in the liver and skeletal muscle.
- Suppression of Hepatic Glucose Production (HGP): In the liver, Akt phosphorylates the transcription factor Forkhead box protein O1 (FOXO1).[\[10\]](#) This phosphorylation event leads to the sequestration of FOXO1 in the cytoplasm, preventing its translocation to the nucleus. By excluding FOXO1 from the nucleus, Akt suppresses the transcription of key gluconeogenic genes, such as G6Pase and PEPCK, thus reducing the liver's output of glucose into the circulation.[\[10\]](#)

Akt Isoform Specificity


Mammals express three isoforms of Akt—Akt1, Akt2, and Akt3—which share structural homology but have distinct expression patterns and non-redundant functions.[\[10\]](#)

Isoform	Primary Tissue Expression	Key Role in Metabolism
Akt1	Ubiquitous	Primarily involved in cell growth, proliferation, and survival. [10] Plays a lesser, but still significant, role in glucose transport. [9] [11]
Akt2	Insulin-sensitive tissues (Skeletal Muscle, Adipose, Liver)	The dominant isoform for insulin-stimulated glucose metabolism. [8] [10] Knockout mice exhibit insulin resistance and a diabetes-like syndrome. [5] [11]
Akt3	Brain, Testes	Primarily involved in brain development and neuronal function. [8] [10] Its role in peripheral glucose metabolism is less defined.

This isoform specificity is critical. Studies have shown that in insulin-resistant human skeletal muscle, the activation of Akt2 and Akt3 is defective, while Akt1 activation may remain intact, underscoring the central role of Akt2 in metabolic insulin action.[\[8\]](#)

Part 2: Dysregulation of Akt Signaling in Insulin Resistance

Insulin resistance is a pathological state where normal concentrations of insulin fail to elicit a normal physiological response.[\[10\]](#) This impairment can arise from defects at multiple nodes within the signaling cascade. While mutations in the insulin receptor itself are rare causes of common insulin resistance, disruptions in the post-receptor signaling network, particularly converging on Akt, are prevalent.[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Key mechanisms leading to the failure of Akt activation in insulin resistance.

Upstream Defects: The Centrality of IRS Protein Dysfunction

A primary mechanism for inducing insulin resistance is the disruption of IRS protein function. Under basal conditions, IRS proteins are poised for tyrosine phosphorylation. However, in states of metabolic stress, numerous serine/threonine kinases become activated and phosphorylate IRS proteins on inhibitory serine residues.[\[2\]](#) This has two major negative consequences:

- It sterically hinders the interaction between IRS and the insulin receptor, preventing effective tyrosine phosphorylation.
- It can target the IRS protein for proteolytic degradation.

Key kinases implicated in this negative regulation include c-Jun N-terminal kinase (JNK), I κ B kinase (IKK β), and protein kinase C (PKC), all of which can be activated by inflammatory signals and excess free fatty acids.[\[2\]](#)[\[12\]](#)

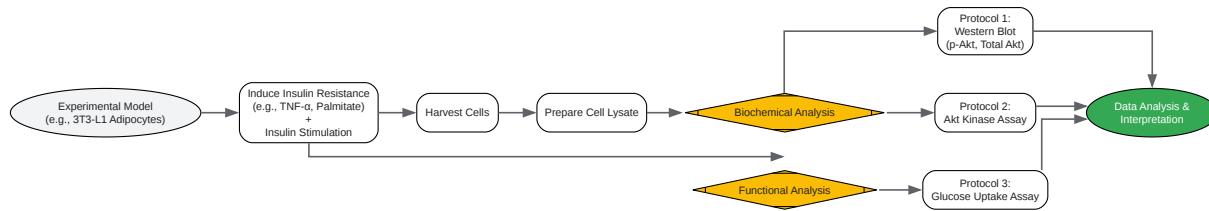
Intrinsic Pathway Dampening: The Role of Phosphatases

The strength and duration of PI3K/Akt signaling are tightly controlled by phosphatases that counteract the kinase activities. Overactivity or increased expression of these negative regulators can significantly blunt insulin signaling.

- PTEN (Phosphatase and Tensin Homolog): This lipid phosphatase is a major negative regulator of the pathway.[\[13\]](#)[\[14\]](#) PTEN dephosphorylates PIP3 at the 3-position, converting it back to PIP2, thereby directly terminating the signal required for Akt recruitment and activation.[\[6\]](#) Studies show that attenuating PTEN expression enhances insulin-stimulated Akt phosphorylation and glucose transport, and muscle-specific deletion of PTEN can protect against the development of insulin resistance.[\[15\]](#)[\[16\]](#)
- SHIP2 (SH2-containing Inositol 5'-Phosphatase 2): SHIP2 is another lipid phosphatase implicated as a negative regulator of insulin signaling.[\[13\]](#)[\[14\]](#) It dephosphorylates PIP3 at the 5-position. While some studies suggest a role for SHIP2 in insulin resistance, its impact appears to be more context-dependent compared to the potent and direct opposition provided by PTEN.[\[14\]](#)[\[15\]](#)

Extrinsic Stress-Induced Impairment

Chronic, low-grade inflammation and cellular stress are hallmarks of obesity and are potent drivers of insulin resistance.


- **Inflammatory Signaling:** Adipose tissue in obese individuals becomes infiltrated with immune cells, particularly macrophages, which secrete pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF- α) and interleukin-6 (IL-6).[\[17\]](#)[\[18\]](#) These cytokines act on insulin-sensitive cells to activate stress-sensitive kinase pathways, including JNK and IKK/NF- κ B.[\[12\]](#)[\[19\]](#) As mentioned, these kinases phosphorylate IRS-1 on inhibitory serine sites, effectively uncoupling the insulin receptor from PI3K/Akt activation and causing insulin resistance.[\[2\]](#)[\[12\]](#)[\[20\]](#)
- **Endoplasmic Reticulum (ER) Stress:** The ER is responsible for folding and processing secreted and membrane proteins. In states of nutrient excess ("metabolic overload"), the ER's capacity can be overwhelmed, leading to an accumulation of unfolded proteins, a condition known as ER stress.[\[21\]](#) The cell responds by activating the Unfolded Protein Response (UPR). While initially adaptive, chronic ER stress contributes to insulin resistance. One mechanism involves the UPR activating JNK, which then impairs IRS signaling.[\[22\]](#) Furthermore, prolonged ER stress can inhibit the proper processing and delivery of newly synthesized insulin receptors to the cell surface, reducing the total number of receptors available to bind insulin.[\[23\]](#)[\[24\]](#)

Negative Feedback Loops

The insulin signaling pathway has intrinsic negative feedback loops that, when hyperactivated, can contribute to insulin resistance. A prominent example involves the mTORC1/S6 Kinase 1 (S6K1) pathway, which lies downstream of Akt. When nutrients are abundant, Akt can contribute to the activation of mTORC1, which in turn activates S6K1. Activated S6K1 can then phosphorylate IRS-1 on multiple inhibitory serine residues, creating a negative feedback loop that dampens the initial insulin signal.[\[5\]](#)[\[25\]](#)

Part 3: Methodologies for Investigating the Akt Pathway

A multi-faceted experimental approach is required to rigorously assess the functionality of the Akt pathway in the context of insulin resistance. This involves combining biochemical analysis of signaling components with functional assays of metabolic outcomes.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for studying Akt signaling in insulin resistance.

Protocol 1: Western Blotting for Akt Phosphorylation

This is the most common method to assess the activation state of Akt. The rationale is that the phosphorylation of Akt at Thr308 and Ser473 is a direct proxy for its activation.

Self-Validating System: This protocol is self-validating by including the measurement of total Akt protein. The ratio of phosphorylated Akt to total Akt is the critical readout. This normalization accounts for any variations in protein loading or Akt expression between samples, ensuring that observed changes are due to altered signaling, not altered protein levels.

Step-by-Step Methodology:

- **Cell Culture and Treatment:** Culture insulin-sensitive cells (e.g., 3T3-L1 adipocytes, C2C12 myotubes) and treat with agents to induce insulin resistance (e.g., 24h with TNF-α or palmitate). Serum-starve cells for 2-4 hours prior to stimulation.
- **Insulin Stimulation:** Stimulate cells with a known concentration of insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes). Include unstimulated controls.
- **Lysis:** Immediately wash cells with ice-cold PBS and lyse them on ice with a lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors.[\[26\]](#)[\[27\]](#)

The inclusion of phosphatase inhibitors (e.g., sodium vanadate, sodium fluoride) is absolutely critical to preserve the phosphorylation state of the proteins.[26]

- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
- SDS-PAGE and Transfer: Denature lysates in sample buffer, then separate proteins by mass via SDS-PAGE. Transfer the separated proteins to a membrane (PVDF or nitrocellulose).
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBS-T). For phospho-antibodies, BSA is often preferred over milk, as milk contains phosphoproteins (casein) that can increase background noise.[26]
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473).
- Secondary Antibody and Detection: Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7][28]
- Stripping and Re-probing: After imaging, the membrane can be stripped of antibodies and re-probed with an antibody against total Akt to normalize the phosphorylation signal.

Protocol 2: In Vitro Akt Kinase Assay

This assay directly measures the enzymatic activity of Akt by quantifying its ability to phosphorylate a known substrate.

Causality: While Western blotting shows a correlation (phosphorylation state), the kinase assay demonstrates causality by measuring the actual functional ability of Akt to phosphorylate a downstream target.

Step-by-Step Methodology (Non-Radioactive Kit-Based):

- Cell Lysis and Immunoprecipitation: Lyse cells as described above. Immunoprecipitate Akt from the cell lysates using an immobilized Akt-specific antibody (often targeting total Akt or a specific phosphorylated form like p-Ser473).[29]

- **Washing:** Thoroughly wash the immunoprecipitated pellets to remove non-specifically bound proteins and contaminating kinases.
- **Kinase Reaction:** Resuspend the pellets in a kinase buffer containing ATP and a recombinant substrate protein (e.g., GSK-3 fusion protein).[29] Incubate at 30°C for a defined period (e.g., 30 minutes) to allow the captured Akt to phosphorylate the substrate.
- **Termination and Detection:** Terminate the reaction. The amount of phosphorylated substrate is then quantified, typically by Western blotting using a phospho-specific antibody against the substrate (e.g., anti-p-GSK-3α/β Ser21/9).[29]
- **Alternative Detection:** Some kits use an ELISA-based format where the substrate is pre-coated on a plate, and the phosphorylated product is detected with a specific antibody and a colorimetric or fluorescent readout.[30]

Protocol 3: Cell-Based Glucose Uptake Assay

This is the ultimate functional readout for insulin action in metabolic cell types. It measures the direct biological consequence of Akt pathway activation: the transport of glucose into the cell.

Trustworthiness: This assay provides a direct, quantifiable measure of the cell's insulin sensitivity. A decrease in insulin-stimulated glucose uptake is the definitive cellular phenotype of insulin resistance.

Step-by-Step Methodology (2-Deoxyglucose Method):

- **Cell Culture and Treatment:** Prepare and treat cells as for the Western blot protocol to induce insulin resistance.
- **Serum and Glucose Starvation:** Wash cells and incubate them in a serum-free, low-glucose buffer (e.g., KRH buffer) for 2-4 hours.[31]
- **Insulin Stimulation:** Add insulin (e.g., 100 nM) to the appropriate wells for 15-30 minutes to stimulate glucose transport.
- **Glucose Uptake:** Add a solution containing 2-deoxy-D-glucose (2-DG), a glucose analog that is taken up and phosphorylated by hexokinase but not further metabolized.[32] One of the

components will be radiolabeled (e.g., [³H]2-DG) or a non-radioactive system will be used.

[33] Incubate for a short period (e.g., 5-10 minutes).

- Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold PBS to remove extracellular 2-DG. Lyse the cells (e.g., with SDS or NaOH).
- Quantification:
 - Radiometric: Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure the amount of incorporated [³H]2-DG using a scintillation counter.[31]
 - Colorimetric/Fluorometric: For non-radioactive kits, the accumulated 2-DG-6-Phosphate is measured through a series of coupled enzymatic reactions that produce a colored or fluorescent product, read on a plate reader.[32]
- Normalization: Normalize the uptake counts to the total protein content in each well to account for any differences in cell number.

References

- The Role of AKT (Protein Kinase B) in Insulin Signaling Pathway in the Liver.
- Insulin resistance - Wikipedia.
- PTEN and SHIP2 phosphoinositide phosphatases as negative regulators of insulin signalling. PubMed.
- Impact of lipid phosphatases SHIP2 and PTEN on the time- and Akt-isoform-specific amelioration of TNF-alpha-induced insulin resistance in 3T3-L1 adipocytes. PubMed.
- Impact of lipid phosphatases SHIP2 and PTEN on the time- and Akt-isoform-specific amelioration of TNF- α -induced insulin resistance in 3T3-L1 adipocytes. American Journal of Physiology-Endocrinology and Metabolism.
- Akt: A Potential Drug Target for Metabolic Syndrome. Frontiers in Physiology.
- Defective Signaling Through Akt-2 and -3 But Not Akt-1 in Insulin-Resistant Human Skeletal Muscle. American Diabetes Association.
- Akt/PKB activation and insulin signaling: a novel insulin signaling pathway in the treatment of type 2 diabetes. Dovepress.
- Insulin Resistance | Basics and Mechanism | Basic Science Series. YouTube.
- Insulin signaling through Akt/protein kinase B analyzed by small interfering RNA-mediated gene silencing. PNAS.
- Molecular mechanisms of insulin resistance in type 2 diabetes mellitus. World Journal of Diabetes.

- Endoplasmic reticulum stress causes insulin resistance by inhibiting delivery of newly synthesized insulin receptors to the cell surface. *Molecular Biology of the Cell*.
- Akt Kinase Assay Kit (Nonradioactive). *Cell Signaling Technology*.
- PTEN, but not SHIP2, suppresses insulin signaling through the phosphatidylinositol 3-kinase/Akt pathway in 3T3-L1 adipocytes. *PubMed*.
- Application Notes and Protocols for Western Blot Analysis of p-Akt Following Silmitasertib Treatment. *Benchchem*.
- Application Notes and Protocols: Western Blot Analysis of p-Akt (Ser473) Following PI3K α Inhibitor Treatment. *Benchchem*.
- The PI3K/AKT pathway in obesity and type 2 diabetes. *International Journal of Biological Sciences*.
- AKT1 Kinase Assay. *Promega Corporation*.
- Role of the inflammasome in insulin resistance and type 2 diabetes mellitus. *Frontiers*.
- Muscle-Specific Pten Deletion Protects against Insulin Resistance and Diabetes. *Nature Medicine*.
- PI3K/AKT pathway in normal state and insulin resistance. In normal... *ResearchGate*.
- The PI3K/AKT pathway in obesity and type 2 diabetes. *Signal Transduction and Targeted Therapy*.
- AKT1 Regulates Endoplasmic Reticulum Stress and Mediates the Adaptive Response of Pancreatic β Cells. *Molecular and Cellular Biology*.
- The PI3K/Akt Pathway in Meta-Inflammation. *International Journal of Molecular Sciences*.
- Akt Kinase Activity Assay Kit. *Abcam*.
- Akt Activity Assay Kit. *Abnova*.
- Negative Regulators of Insulin Signaling Revealed in a Genome-Wide Functional Screen. *PLOS ONE*.
- Endoplasmic reticulum stress causes insulin resistance by inhibiting delivery of newly synthesized insulin receptors to the cell surface. *PubMed*.
- Mechanisms of Insulin Action and Insulin Resistance. *Physiological Reviews*.
- Western blot for phosphorylated proteins. *Abcam*.
- AKT3 Kinase Assay. *Promega*.
- Targeting endoplasmic reticulum stress in insulin resistance. *Trends in Endocrinology & Metabolism*.
- Mechanisms Linking Inflammation to Insulin Resistance. *International Journal of Endocrinology*.
- Implication of inflammatory signaling pathways in obesity-induced insulin resistance. *Semantic Scholar*.
- Insulin Stimulated Glucose Uptake Assay. *MacDougald Lab, University of Michigan*.
- Glucose Uptake Colorimetric Assay Kit (MAK083). *Sigma-Aldrich*.

- Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies.
- Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes. Journal of Visualized Experiments.
- Current Studies on Molecular Mechanisms of Insulin Resistance. Journal of Obesity & Metabolic Syndrome.
- Weak Western band for phosphorylated Akt. Protocol Online.
- Inflammation and insulin resistance. Journal of Clinical Investigation.
- Dual Tracer Test to Measure Tissue-Specific Insulin Action in Individual Mice Identifies In Vivo Insulin Resistance Without Fasting Hyperinsulinemia. American Diabetes Association.
- A Novel Method to Measure Glucose Uptake and Myosin Heavy Chain Isoform Expression of Single Fibers From Rat Skeletal Muscle. Diabetes.
- Role of Akt isoforms in neuronal insulin signaling and resistance. Cellular and Molecular Life Sciences.
- AKT down-regulates insulin-like growth factor-1 receptor as a negative feedback. ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. "The Role of AKT (Protein Kinase B) in Insulin Signaling Pathway in the" by Ukamaka C. Atueyi and Susan R. Stapleton [scholarworks.wmich.edu]
- 2. youtube.com [youtube.com]
- 3. Molecular mechanisms of insulin resistance in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Studies on Molecular Mechanisms of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt/PKB activation and insulin signaling: a novel insulin signaling pathway in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. diabetesjournals.org [diabetesjournals.org]

- 9. [pnas.org](https://www.pnas.org) [pnas.org]
- 10. [Frontiers](https://www.frontiersin.org) | Akt: A Potential Drug Target for Metabolic Syndrome [frontiersin.org]
- 11. Role of Akt isoforms in neuronal insulin signaling and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms Linking Inflammation to Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PTEN and SHIP2 phosphoinositide phosphatases as negative regulators of insulin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of lipid phosphatases SHIP2 and PTEN on the time- and Akt-isoform-specific amelioration of TNF-alpha-induced insulin resistance in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PTEN, but not SHIP2, suppresses insulin signaling through the phosphatidylinositol 3-kinase/Akt pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Muscle-Specific Pten Deletion Protects against Insulin Resistance and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The PI3K/Akt Pathway in Meta-Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Implication of inflammatory signaling pathways in obesity-induced insulin resistance | Semantic Scholar [semanticscholar.org]
- 19. Inflammation and insulin resistance: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 20. journals.physiology.org [journals.physiology.org]
- 21. AKT1 Regulates Endoplasmic Reticulum Stress and Mediates the Adaptive Response of Pancreatic β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BioKB - Publication [biokb.lcsb.uni.lu]
- 23. Endoplasmic reticulum stress causes insulin resistance by inhibiting delivery of newly synthesized insulin receptors to the cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Endoplasmic reticulum stress causes insulin resistance by inhibiting delivery of newly synthesized insulin receptors to the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mechanisms of Insulin Action and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. protocol-online.org [protocol-online.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. media.cellsignal.com [media.cellsignal.com]

- 30. content.abcam.com [content.abcam.com]
- 31. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 32. sigmaaldrich.com [sigmaaldrich.com]
- 33. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Akt Signaling Pathway in Insulin Resistance]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12062303#akt-signaling-pathway-in-insulin-resistance>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com